2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-iodopyridine and trifluoroacetic acid.
Reaction with Trifluoroacetic Acid: 2-bromo-4-iodopyridine reacts with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine.
Substitution Reaction: In the presence of a base catalyst, 2-bromo-4-iodo-1-trifluoromethylpyridine reacts with sodium iodide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide, potassium carbonate, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine and methoxy groups can form specific interactions with target proteins, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 2-Iodo-4-methoxy-3-(trifluoromethyl)benzene
- 2-Iodo-4-methoxy-3-(trifluoromethyl)thiophene
- 2-Iodo-4-methoxy-3-(trifluoromethyl)furan
Comparison: Compared to these similar compounds, 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. The presence of the nitrogen atom in the pyridine ring can influence the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable building block in various chemical syntheses .
Properties
IUPAC Name |
2-iodo-4-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESRMRPKJZJUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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